molecular formula C17H21NO3 B5519342 4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one CAS No. 5857-40-9

4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B5519342
CAS No.: 5857-40-9
M. Wt: 287.35 g/mol
InChI Key: YSMBYYTVQXQODQ-UHFFFAOYSA-N
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Description

4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one is an organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a lactone and a benzylamine moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with a nucleophile.

    Introduction of the Benzylamine Moiety: The benzylamine group can be introduced via a nucleophilic substitution reaction, where the benzylamine reacts with an appropriate leaving group on the spirocyclic core.

    Methoxylation: The methoxy group is introduced through an etherification reaction, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety, where nucleophiles replace the methoxy group or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, thiols, and amines under appropriate solvent and temperature conditions.

Major Products

    Oxidation: Oxo derivatives and carboxylic acids.

    Reduction: Reduced amines and alcohols.

    Substitution: Substituted benzylamine derivatives.

Scientific Research Applications

4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic systems.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Influencing cellular pathways, such as signal transduction or metabolic pathways, leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one
  • 4-[(4-methylbenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one
  • 4-[(4-chlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one

Uniqueness

4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one is unique due to its specific methoxybenzyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Biological Activity

4-[(4-Methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one, a compound belonging to the spirodienone class, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article details the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and potential applications in other areas.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H17NO3\text{C}_{15}\text{H}_{17}\text{N}\text{O}_3

This structure features a spirocyclic framework that is crucial for its biological activity. The presence of the methoxybenzyl group enhances its lipophilicity, potentially improving cellular uptake.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity against various human cancer cell lines.

Efficacy Against Cancer Cell Lines

A study investigating a series of spirodienone derivatives reported that many exhibited moderate to potent cytotoxicity against A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. Notably, compound 6d showed an IC50 value of 0.26 μM against A549 cells, while 8d had an IC50 of 0.10 μM against MDA-MB-231 cells, indicating strong antiproliferative effects .

Cell LineCompoundIC50 (μM)
A549 (Lung Cancer)6d0.26
MDA-MB-231 (Breast Cancer)8d0.10
HeLa (Cervical Cancer)6b0.18

The mechanisms through which these compounds exert their anticancer effects include:

  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with certain derivatives led to cell cycle arrest in the G2 phase in MDA-MB-231 cells, reducing the percentage of cells in the G1 phase and increasing those in G2 .
  • Induction of Apoptosis : Annexin V-FITC assays indicated that these compounds could significantly increase early and late-stage apoptosis in treated cells compared to controls, suggesting a potential mechanism for their antiproliferative action .

Other Biological Activities

Beyond anticancer properties, spirodienone derivatives have shown promise in other biological contexts:

  • Antimicrobial Activity : Some studies indicate that spirodienone compounds possess antibacterial and antiviral properties, making them potential candidates for treating infections .
  • Insecticidal Properties : A recent investigation into the insecticidal effects of related spiro compounds demonstrated significant larvicidal activity against Galleria mellonella larvae, with increased mortality rates correlating with higher concentrations of the compound . This suggests potential applications in pest control.

Case Studies

Several case studies highlight the biological activity of spirodienones:

  • Case Study 1 : In vitro studies on MDA-MB-231 cells treated with 10 μM of a derivative showed a marked increase in apoptotic cell death, highlighting its potential as an anticancer agent.
  • Case Study 2 : Toxicological assessments revealed that exposure to spiro compounds resulted in anatomical abnormalities in Galleria mellonella, indicating their efficacy as insecticides while also providing insights into their biochemical impact on non-target organisms .

Properties

IUPAC Name

4-[(4-methoxyphenyl)methylamino]-1-oxaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-20-14-7-5-13(6-8-14)12-18-15-11-16(19)21-17(15)9-3-2-4-10-17/h5-8,11,18H,2-4,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMBYYTVQXQODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC(=O)OC23CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350651
Record name BAS 02988700
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5857-40-9
Record name BAS 02988700
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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